

Application Notes and Protocols for Spectrophotometric Determination of Cefotaxime Concentration

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Compound of Interest

Compound Name: *Cetoxime*

Cat. No.: *B1242434*

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These application notes provide detailed protocols for the quantitative determination of Cefotaxime, a third-generation cephalosporin antibiotic, using UV-Visible spectrophotometry. The methods outlined are suitable for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

Cefotaxime is a widely used antibiotic effective against a broad spectrum of bacteria.^{[1][2]} Accurate and reliable methods for its quantification in pharmaceutical formulations are crucial for ensuring dosage accuracy and therapeutic efficacy. Spectrophotometry offers a simple, cost-effective, and rapid alternative to more complex techniques like HPLC for routine analysis.^{[2][3]} This document details two distinct spectrophotometric methods for Cefotaxime determination: a direct Ultraviolet (UV) method and a visible method based on a charge-transfer complexation reaction.

Method 1: Direct UV Spectrophotometry

This method relies on the inherent UV absorbance of the Cefotaxime molecule. It is a straightforward and rapid technique suitable for relatively pure samples.

Principle

Cefotaxime exhibits significant absorbance in the UV region. By measuring the absorbance at its wavelength of maximum absorbance (λ_{max}), the concentration of Cefotaxime in a solution can be determined using the Beer-Lambert law. The λ_{max} for Cefotaxime can vary slightly depending on the solvent used, with reported values around 227 nm, 238 nm, and 260 nm.[3][4][5] Distilled water is a common and suitable solvent for this analysis.[3]

Experimental Protocol

1. Materials and Reagents:

- Cefotaxime Sodium reference standard
- Distilled water (or other suitable solvent like methanol or 0.1N NaOH)[3][4]
- Calibrated volumetric flasks and pipettes
- Quartz cuvettes
- UV-Visible Spectrophotometer

2. Preparation of Standard Stock Solution (100 $\mu\text{g/mL}$):

- Accurately weigh 10 mg of Cefotaxime Sodium reference standard.
- Transfer the weighed standard into a 100 mL volumetric flask.
- Dissolve the standard in approximately 70 mL of distilled water.
- Make up the volume to 100 mL with distilled water and mix thoroughly.

3. Preparation of Working Standard Solutions:

- From the stock solution, prepare a series of working standard solutions with concentrations ranging from 5 to 30 $\mu\text{g/mL}$ by appropriate dilution with distilled water.[3][4] For example, to prepare a 10 $\mu\text{g/mL}$ solution, pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.

4. Determination of Wavelength of Maximum Absorbance (λ_{max}):

- Take one of the working standard solutions (e.g., 20 µg/mL).
- Scan the solution in the UV range from 400 nm to 200 nm using a UV-Visible spectrophotometer with distilled water as a blank.
- Identify the wavelength at which maximum absorbance occurs. This is the λ_{max} .

5. Calibration Curve Construction:

- Measure the absorbance of each working standard solution at the determined λ_{max} against a distilled water blank.
- Plot a graph of absorbance versus concentration (µg/mL).
- Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). An R^2 value greater than 0.995 indicates good linearity.[3]

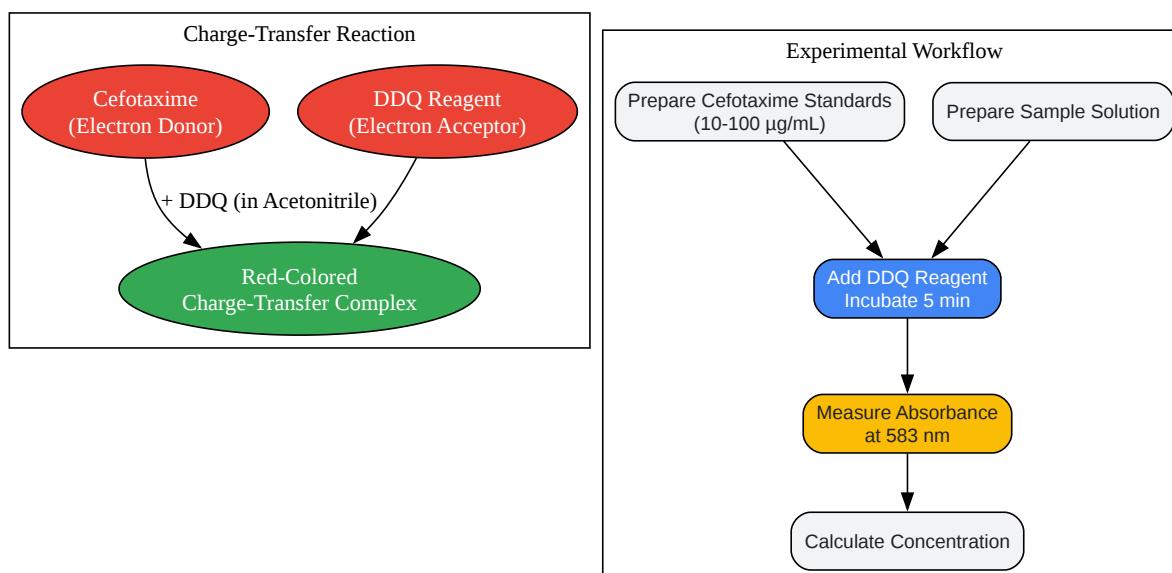
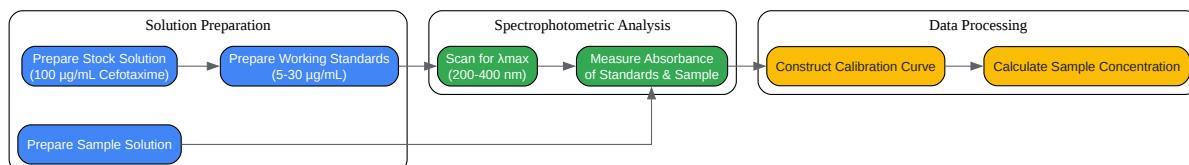
6. Sample Analysis:

- For pharmaceutical formulations (e.g., powder for injection), accurately weigh a quantity of the powder equivalent to 100 mg of Cefotaxime.[4]
- Dissolve it in a 100 mL volumetric flask with distilled water to obtain a stock solution.
- Dilute the sample stock solution with distilled water to a concentration that falls within the linear range of the calibration curve.
- Measure the absorbance of the diluted sample solution at the λ_{max} .
- Calculate the concentration of Cefotaxime in the sample using the regression equation from the calibration curve.

Data Presentation

| Parameter | Value | Reference |
|-----------------------------------|-------------------------|-----------|
| λ_{max} | ~227 - 260 nm | [3][4][5] |
| Linearity Range | 5 - 30 $\mu\text{g/mL}$ | [3][4] |
| Correlation Coefficient (R^2) | > 0.995 | [3] |
| Limit of Detection (LOD) | 0.194 $\mu\text{g/mL}$ | [4] |
| Limit of Quantitation (LOQ) | 0.588 $\mu\text{g/mL}$ | [4] |

Experimental Workflow



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